1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2624135-05-1
VCID: VC11531818
InChI: InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride

CAS No.: 2624135-05-1

Cat. No.: VC11531818

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride - 2624135-05-1

Specification

CAS No. 2624135-05-1
Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H
Standard InChI Key DVLDEZFEIHRRLR-UHFFFAOYSA-N
Canonical SMILES CC12CC(C1)C(CO2)N.Cl

Introduction

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is a bicyclic amine compound characterized by its unique oxabicyclo structure. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential applications and intriguing chemical and biological properties.

Structural Information

The molecular formula of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is C7H13NO, and its SMILES notation is CC12CC(C1)C(CO2)N . The compound's structural framework significantly influences its chemical behavior and interactions with biological systems.

Synthesis Methods

The synthesis of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxabicyclo structure. This process often requires specific catalysts and controlled conditions such as temperature and pressure to optimize yield and purity.

Applications and Research Findings

1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is used as a building block in organic synthesis and serves as a reference standard in analytical chemistry. It is also investigated for potential biological activities, such as interactions with biomolecules, and explored for therapeutic properties and as a precursor in drug development processes.

Mechanism of Action

The mechanism of action for 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride involves interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects depending on the context of use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator